(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone
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Overview
Description
(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique structure combining a quinoline derivative with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the quinoline core followed by the introduction of the thiophene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples might be:
- 3-cyclohexyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
- 1-phenyl-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Uniqueness
The uniqueness of (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone lies in its combined quinoline and thiophene structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H17NOS4 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H17NOS4/c1-10-8-12-13(9-11(10)2)20(17(21)14-6-5-7-23-14)19(3,4)16-15(12)18(22)25-24-16/h5-9H,1-4H3 |
InChI Key |
FHBBTZVGEZQWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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